5-Chlorosulfonyl-2-ethoxyphenyl urea
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Overview
Description
5-Chlorosulfonyl-2-ethoxyphenyl urea is a chemical compound with the molecular formula C9H10ClN2O4S. It is characterized by the presence of a chlorosulfonyl group, an ethoxy group, and a phenyl urea moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorosulfonyl-2-ethoxyphenyl urea typically involves the reaction of 5-chlorosulfonyl-2-ethoxyphenyl isocyanate with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chlorosulfonyl-2-ethoxyphenyl urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid derivative.
Reduction: The chlorosulfonyl group can be reduced to a sulfonamide group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or ethanol.
Hydrolysis: Aqueous base such as sodium hydroxide or potassium hydroxide is used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products Formed
Substitution Reactions: Various substituted urea derivatives.
Hydrolysis: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Scientific Research Applications
5-Chlorosulfonyl-2-ethoxyphenyl urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chlorosulfonyl-2-ethoxyphenyl urea involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or other biomolecules, potentially leading to the modification of their function. The ethoxyphenyl urea moiety may also contribute to the compound’s overall activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 5-Chlorosulfonyl-2-methoxyphenyl urea
- 5-Chlorosulfonyl-2-propoxyphenyl urea
- 5-Chlorosulfonyl-2-butoxyphenyl urea
Uniqueness
5-Chlorosulfonyl-2-ethoxyphenyl urea is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. Compared to its analogs with different alkoxy groups, the ethoxy derivative may exhibit distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
5-Chlorosulfonyl-2-ethoxyphenyl urea is a compound with significant potential in biological and medicinal chemistry. Its unique structural features, including a chlorosulfonyl group and an ethoxy-substituted phenyl urea moiety, contribute to its reactivity and biological interactions. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀ClN₂O₄S
- Key Functional Groups :
- Chlorosulfonyl group
- Ethoxy group
- Urea moiety
The presence of these functional groups suggests potential for diverse chemical reactions, including nucleophilic substitutions and hydrolysis, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, potentially modifying their function. The ethoxyphenyl urea moiety may enhance this interaction by providing additional binding sites or influencing the compound's overall conformation .
Antimicrobial Properties
Research has indicated that derivatives of urea compounds, including those similar to this compound, exhibit antimicrobial activity. For instance, studies have shown that certain urea derivatives possess significant in vitro activity against Mycobacterium tuberculosis, with some compounds demonstrating low cytotoxicity alongside effective minimum inhibitory concentrations (MIC) .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving related compounds, it was found that many exhibited low toxicity against normal host cells while maintaining antimicrobial efficacy. For example, certain derivatives showed less than 25% inhibition of macrophage cell growth at concentrations that effectively inhibited bacterial growth .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
5-Chlorosulfonyl-2-methoxyphenyl urea | Methoxy group instead of ethoxy | Moderate antimicrobial properties |
5-Chlorosulfonyl-2-propoxyphenyl urea | Propoxy group | Enhanced solubility |
5-Chlorosulfonyl-2-butoxyphenyl urea | Butoxy group | Variable biological effects |
The ethoxy substitution in this compound may provide distinct reactivity patterns and biological interactions compared to its analogs.
Case Studies and Research Findings
- Antimycobacterial Activity : A study synthesized several urea derivatives and tested them against M. tuberculosis. Compounds similar to this compound showed promising MIC values, indicating potential for development as anti-TB agents .
- Cytotoxicity Assessment : In a cytotoxicity study using the MTT assay, certain derivatives demonstrated nontoxic behavior at effective concentrations, suggesting a favorable therapeutic window for further development .
- Mechanistic Insights : Molecular docking studies revealed that some derivatives exhibit strong binding interactions with specific targets involved in bacterial cell wall synthesis, highlighting their potential as lead compounds in drug discovery .
Properties
IUPAC Name |
3-(carbamoylamino)-4-ethoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4S/c1-2-16-8-4-3-6(17(10,14)15)5-7(8)12-9(11)13/h3-5H,2H2,1H3,(H3,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFVUUPIVDRYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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